![molecular formula C21H20N6OS B2492038 N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-20-5](/img/structure/B2492038.png)
N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 863459-22-7) is a complex organic compound with notable biological activity. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H20N6OS, with a molecular weight of 404.5 g/mol. The structure includes a triazolopyrimidine core linked to a dimethylphenyl group and a p-tolyl group through a thioacetamide linkage. This unique arrangement is significant for its biological interactions.
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C21H20N6OS |
Molecular Weight | 404.5 g/mol |
CAS Number | 863459-22-7 |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
The compound exhibits its biological activity primarily through interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in various cellular processes, leading to altered cellular functions that can be beneficial in therapeutic contexts.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of triazolopyrimidine have been shown to exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HEPG2 (liver), MCF7 (breast), SW1116 (colon), BGC823 (gastric).
- IC50 Values : Some derivatives showed IC50 values as low as 1.18 µM compared to standard drugs like staurosporine (4.18 µM) and ethidium bromide (2.71 µM) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research indicates that similar thioacetamide derivatives exhibit effectiveness against Gram-positive bacteria and drug-resistant pathogens:
- Pathogens : Methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.
- Activity : Compounds demonstrated favorable activity against resistant strains compared to traditional antibiotics .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines using MTT assays. The results indicated significant cytotoxicity with an IC50 value under 10 µM for multiple cell lines.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives were tested against resistant bacterial strains. The results indicated that certain modifications in the thioacetamide structure enhanced activity against resistant strains significantly compared to controls.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies have indicated that N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibits significant antimicrobial activity against common pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Related compounds show MIC values around 256 µg/mL against Escherichia coli and Staphylococcus aureus .
Cytotoxicity
Research has demonstrated the compound's selective cytotoxic effects against various cancer cell lines. Studies suggest:
- Selectivity : The compound may exhibit higher toxicity towards cancer cells while sparing normal cells, making it a candidate for anticancer therapy .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes critical in disease progression. For example:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in neurodegenerative diseases .
Synthetic Routes and Production
The synthesis of this compound typically involves several steps:
- Formation of the Triazolopyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
- Attachment of the Dimethylphenyl Group : Introduction via substitution reactions using halogenated precursors.
- Thioacetamide Linkage Formation : Achieved through nucleophilic substitution involving thioacetamide derivatives.
Case Studies and Research Findings
Several studies have focused on evaluating the biological effects of this compound:
-
Study on Anticancer Activity : A recent investigation into its effects on breast cancer cell lines showed significant apoptosis induction at concentrations above 10 µM.
- Findings : The compound triggered caspase-dependent pathways leading to cell death.
-
Antimicrobial Efficacy Study : Research assessed its effectiveness against resistant bacterial strains.
- Results : Demonstrated lower MIC values compared to traditional antibiotics.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-13-5-8-16(9-6-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-17-10-14(2)4-7-15(17)3/h4-10,12H,11H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTGYZBTCIEIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)C)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.